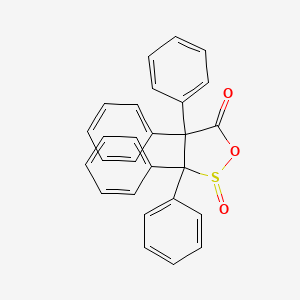
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide is a chemical compound known for its unique structure and properties. It belongs to the class of oxathiolanes, which are heterocyclic compounds containing sulfur and oxygen atoms in a five-membered ring. The presence of four phenyl groups attached to the ring enhances its stability and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide typically involves the reaction of diphenyl disulfide with diphenyl ketone in the presence of a suitable oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate sulfoxide, which subsequently undergoes cyclization to form the oxathiolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of catalysts such as Lewis acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and reactivity.
Aplicaciones Científicas De Investigación
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a subject of interest in drug discovery.
Medicine: Explored for its potential therapeutic applications. Its derivatives are studied for their ability to modulate biological pathways and target specific diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The presence of phenyl groups enhances its ability to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4-Tetraphenyl-1,2-dithiolane-5-one: Similar structure but contains sulfur atoms instead of oxygen.
3,3,4,4-Tetraphenyl-1,2-oxathiolane: Lacks the ketone group, resulting in different reactivity and properties.
3,3,4,4-Tetraphenyl-1,2-oxathiane: Contains a six-membered ring instead of a five-membered ring.
Uniqueness
3,3,4,4-Tetraphenyl-1,2-oxathiolan-5-one 2-oxide is unique due to its combination of phenyl groups and the oxathiolane ring. This structure imparts enhanced stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable derivatives sets it apart from similar compounds.
Propiedades
Número CAS |
71816-86-9 |
|---|---|
Fórmula molecular |
C27H20O3S |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-oxo-3,3,4,4-tetraphenyloxathiolan-5-one |
InChI |
InChI=1S/C27H20O3S/c28-25-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27(31(29)30-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
CIFDPSYRKUSXHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)OS(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















